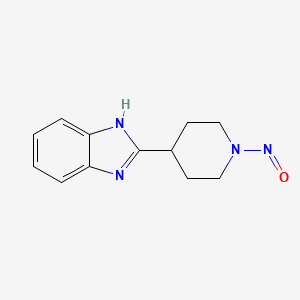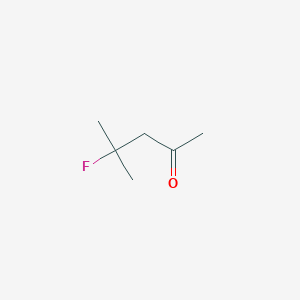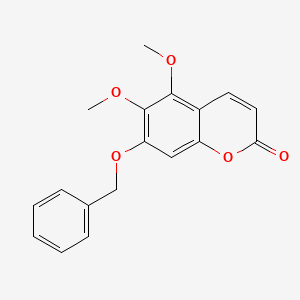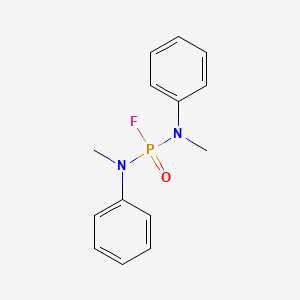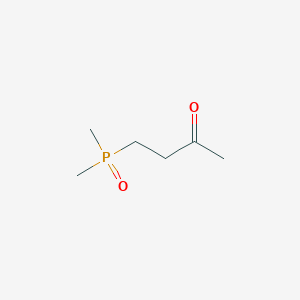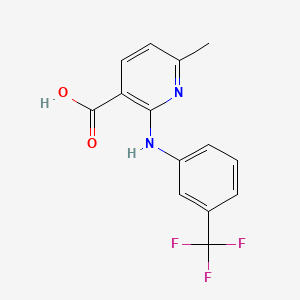
Nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- can be achieved through a solvent-free protocol using boric acid as a catalyst. This method involves the activation of 2-chloronicotinic acid with boric acid, followed by the coupling with 2-methyl-3-trifluoromethylaniline . The reaction is carried out under neat conditions, which means no solvent is used, making it an environmentally friendly approach.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using ethylene glycol as a reaction solvent at elevated temperatures (around 160°C). This method ensures high yield and purity of the product . The coupling process between 2-methyl-3-trifluoromethylaniline and 2-chloronicotinate is achieved stoichiometrically, making it a reliable and efficient method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of nicotinic acid, such as amines, quinones, and substituted nicotinic acids.
Scientific Research Applications
Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: This compound is investigated for its potential anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it may interact with other enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects.
Uniqueness
Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it more potent in certain applications compared to its analogs.
Properties
CAS No. |
54530-73-3 |
|---|---|
Molecular Formula |
C14H11F3N2O2 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
6-methyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-5-6-11(13(20)21)12(18-8)19-10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,18,19)(H,20,21) |
InChI Key |
KMNCTHOWFYWWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


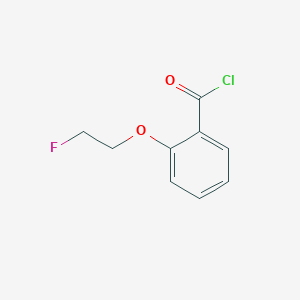
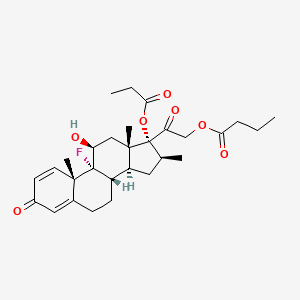

![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)

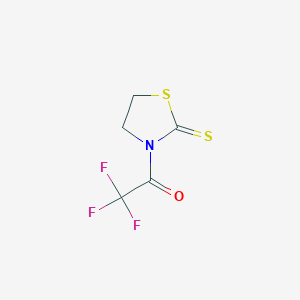
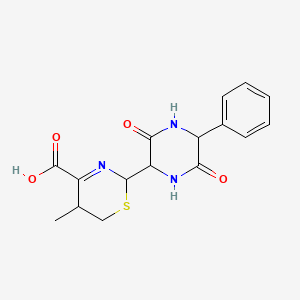
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
